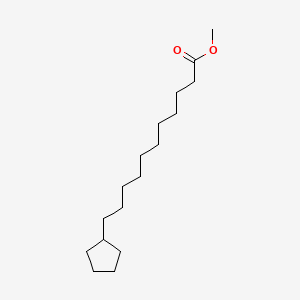
Cyclopentaneundecanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneundecanoic acid, methyl ester is an organic compound with the molecular formula C17H32O2. It is a methyl ester derivative of cyclopentaneundecanoic acid and is known for its presence in various natural products and its applications in different fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentaneundecanoic acid, methyl ester can be synthesized through the esterification of cyclopentaneundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneundecanoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, ethers.
Scientific Research Applications
Cyclopentaneundecanoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial properties and its role in biological systems.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism by which cyclopentaneundecanoic acid, methyl ester exerts its effects involves its interaction with cellular membranes and metabolic pathways. It can disrupt membrane integrity and interfere with lipid metabolism, leading to its antimicrobial properties. The compound may also induce oxidative stress, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, methyl ester
- Octadecanoic acid, methyl ester
- Cyclopentadecanoic acid, methyl ester
Uniqueness
Cyclopentaneundecanoic acid, methyl ester is unique due to its specific structure, which imparts distinct physical and chemical properties. Its cyclopentane ring and long aliphatic chain contribute to its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
25779-85-5 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl 11-cyclopentylundecanoate |
InChI |
InChI=1S/C17H32O2/c1-19-17(18)15-9-7-5-3-2-4-6-8-12-16-13-10-11-14-16/h16H,2-15H2,1H3 |
InChI Key |
JZTLFYKYBAAFSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


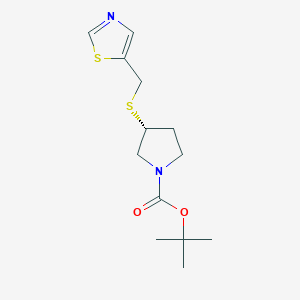

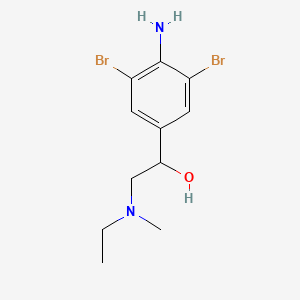
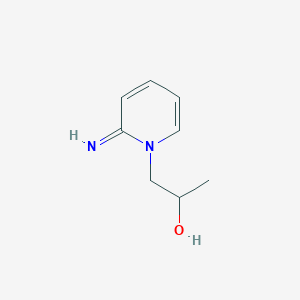
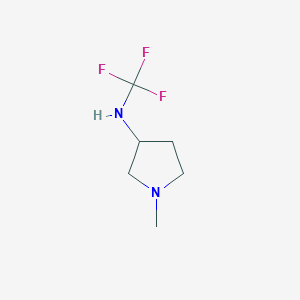

![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
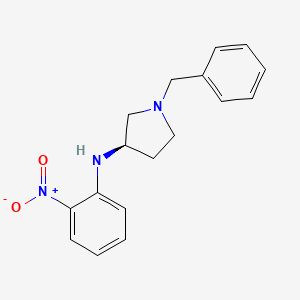
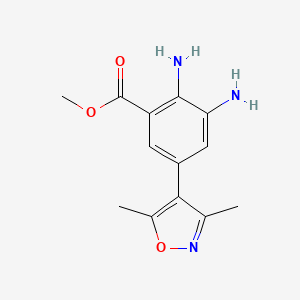
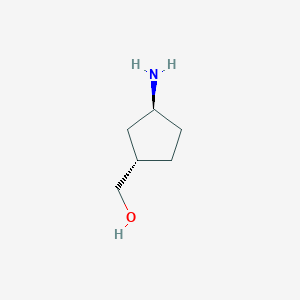
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)



